Technical Guide: 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) (CAS 379-54-4)
Technical Guide: 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) (CAS 379-54-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene), with CAS registry number 379-54-4, is a halogenated aromatic organic compound. Its chemical structure, featuring a central methane carbon bonded to a phenyl group, a chlorine atom, and two 4-fluorophenyl groups, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its properties, a proposed synthesis protocol, and its potential applications, particularly in the realm of drug discovery and development as a precursor to biologically active molecules. While direct experimental data for this specific compound is limited in publicly available literature, this guide extrapolates information from closely related analogs and established chemical principles to provide a thorough technical resource.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of Chlorobis(4-fluorophenyl)methane (CAS 27064-94-4)
| Property | Value |
| Molecular Formula | C₁₃H₉ClF₂ |
| Molecular Weight | 238.66 g/mol |
| Appearance | Liquid |
| Density | 1.28 g/mL at 25 °C |
| Boiling Point | 126-128 °C at 1 mmHg |
| Refractive Index | n20/D 1.557 |
Table 2: Predicted Spectroscopic Data for 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)
The following are predicted spectroscopic characteristics based on the analysis of structurally similar compounds.
| ¹H NMR (proton) | |
| Chemical Shift (δ) (ppm) | Multiplicity |
| 7.0 - 7.5 | Multiplet |
| ¹³C NMR (carbon) | |
| Chemical Shift (δ) (ppm) | Assignment |
| ~70-80 | C-Cl |
| ~115-135 | Aromatic carbons |
| ~160-165 (d, ¹JCF) | C-F |
| Mass Spectrometry (MS) | |
| m/z | Assignment |
| ~314/316 | [M]+, [M+2]+ (isotopic pattern for Cl) |
| Fragments corresponding to loss of Cl, phenyl, and fluorophenyl groups. |
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) is not explicitly described in the reviewed literature. However, a plausible and efficient two-step synthesis can be proposed based on well-established Grignard reactions followed by chlorination of the resulting tertiary alcohol.
Proposed Synthesis Workflow
The proposed synthesis involves the reaction of a phenyl Grignard reagent with 4,4'-difluorobenzophenone to form an intermediate tertiary alcohol, which is then chlorinated to yield the final product.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Methodology
Step 1: Synthesis of Bis(4-fluorophenyl)(phenyl)methanol (Tertiary Alcohol Intermediate)
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Materials: Magnesium turnings, anhydrous diethyl ether, bromobenzene, 4,4'-difluorobenzophenone, hydrochloric acid (aq.).
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Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
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Add a small volume of anhydrous diethyl ether to cover the magnesium.
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Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.
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Add a small portion of the bromobenzene solution to the magnesium to initiate the Grignard reaction. The initiation may be evidenced by bubble formation and a gentle reflux.
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Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.
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After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of phenylmagnesium bromide.
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Cool the Grignard reagent to 0 °C in an ice bath.
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Prepare a solution of 4,4'-difluorobenzophenone in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
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Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride, followed by dilute hydrochloric acid to dissolve the magnesium salts.
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Separate the organic layer, and extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol. The product can be purified by recrystallization or column chromatography.
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Step 2: Synthesis of 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)
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Materials: Bis(4-fluorophenyl)(phenyl)methanol, thionyl chloride (SOCl₂), pyridine (catalytic amount), anhydrous toluene.
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Procedure:
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In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, dissolve the purified bis(4-fluorophenyl)(phenyl)methanol in anhydrous toluene.
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Add a catalytic amount of pyridine.
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Slowly add thionyl chloride to the stirred solution at room temperature.
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After the addition, heat the reaction mixture to reflux and monitor the reaction progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature and carefully quench any excess thionyl chloride by slowly adding it to ice-water.
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Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by vacuum distillation or column chromatography to yield 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene).
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Applications in Drug Development
While 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) itself is not known to have direct biological activity, its structural motif is a key component of various pharmacologically active molecules, particularly diarylmethylpiperazine derivatives. These derivatives have shown a broad spectrum of activities, highlighting the potential of the title compound as a crucial synthetic intermediate.
Precursor to Diarylmethylpiperazine Derivatives
The chloro-diarylmethyl moiety is a reactive handle for nucleophilic substitution with piperazine and its derivatives. This reaction is a common strategy for the synthesis of a wide range of biologically active compounds.
Caption: Role as an intermediate for bioactive molecules.
Potential Therapeutic Areas
Derivatives synthesized from this core structure have shown promise in several therapeutic areas, including:
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Opioid Receptor Modulation: Diarylmethylpiperazines have been identified as potent and selective nonpeptidic delta opioid receptor agonists, with potential applications in pain management.
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Antihistaminic Activity: Many first and second-generation antihistamines belong to the diarylmethylpiperazine class.
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Calcium Channel Blockade: Some derivatives exhibit calcium channel blocking activity, relevant for cardiovascular and neurological disorders.
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Anticancer and Anti-inflammatory Properties: Certain diarylmethylpiperazine analogs have demonstrated cytotoxic effects against cancer cell lines and inhibitory effects on inflammatory pathways.
The fluorination present in the 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) core is of particular interest in medicinal chemistry. Fluorine substitution can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
Safety Information
Based on the safety data for the analogous compound Chlorobis(4-fluorophenyl)methane, 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) should be handled with care. It is likely to be corrosive and may cause skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) is a valuable, albeit not extensively studied, chemical intermediate. Its synthesis, achievable through a robust Grignard-based protocol, provides access to a versatile building block for the construction of more complex molecules. The established and diverse biological activities of its diarylmethylpiperazine derivatives underscore its importance for researchers and scientists in the field of drug development. Further investigation into the direct properties and reactivity of this compound is warranted to fully exploit its potential in synthetic and medicinal chemistry.
